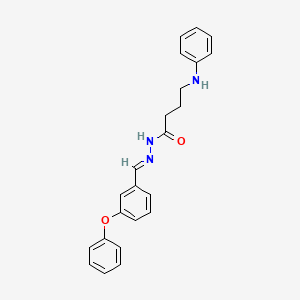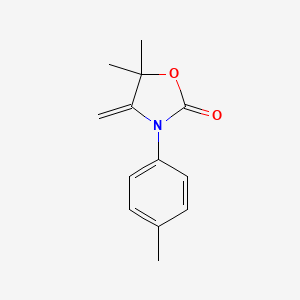
4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide, also known as PBH, is a compound that has been widely studied for its potential use in scientific research. PBH is a hydrazide derivative that has shown promising results in various studies due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Synthesis and Properties
Synthesis Techniques : A study by Ukhin et al. (1994) discusses the synthesis of nitroindazole derivatives from anilino and benzilidene precursors, highlighting methods that could potentially apply to synthesizing compounds like 4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide (Ukhin et al., 1994).
Polyurethane Cationomers : Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, demonstrating applications in creating polymeric films with fluorescent properties, indicating the versatility of anilino-based compounds in materials science (Buruianǎ et al., 2005).
Oxadiazoles Antioxidant Activity : Research by Shakir et al. (2014) on synthesizing oxadiazoles with 2,6-di-tert-butylphenol moieties, including evaluation of their antioxidant activity, suggests the potential of structurally similar compounds for antioxidant applications (Shakir et al., 2014).
Potential Applications
Nonlinear Optical Properties : Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, indicating the potential of compounds like this compound in optical device applications, such as optical limiters and switches (Naseema et al., 2010).
Catalytic Oxidation : The study on aniline degradation by electrocatalytic oxidation by Li et al. (2003) demonstrates the potential use of anilino-based compounds in environmental remediation, specifically in the degradation of organic pollutants (Li et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(15-8-16-24-20-10-3-1-4-11-20)26-25-18-19-9-7-14-22(17-19)28-21-12-5-2-6-13-21/h1-7,9-14,17-18,24H,8,15-16H2,(H,26,27)/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKXJKBAYHHBN-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5576266.png)
![4-[3-methyl-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5576269.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)
![1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5576300.png)
![4-[(5-chloro-2-thienyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5576305.png)

![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)
![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
![N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide](/img/structure/B5576355.png)
